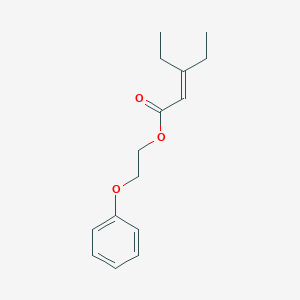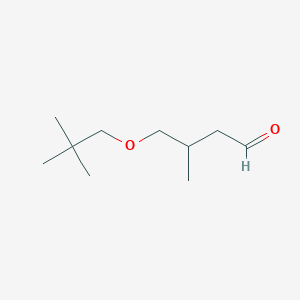
4-(2,2-Dimethylpropoxy)-3-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethylpropoxy)-3-methylbutanal is an organic compound with a unique structure that includes a butanal backbone substituted with a 2,2-dimethylpropoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropoxy)-3-methylbutanal typically involves the reaction of 3-methylbutanal with 2,2-dimethylpropyl alcohol under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process. Purification steps, including distillation and recrystallization, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethylpropoxy)-3-methylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to cleave the ether linkage.
Major Products Formed
Oxidation: 4-(2,2-Dimethylpropoxy)-3-methylbutanoic acid.
Reduction: 4-(2,2-Dimethylpropoxy)-3-methylbutanol.
Substitution: 2,2-Dimethylpropyl alcohol and 3-methylbutanal.
Applications De Recherche Scientifique
4-(2,2-Dimethylpropoxy)-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethylpropoxy)-3-methylbutanal involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid: A potent inhibitor of xanthine oxidoreductase.
1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid: Another inhibitor of xanthine oxidase with similar structural features.
Uniqueness
4-(2,2-Dimethylpropoxy)-3-methylbutanal is unique due to its specific substitution pattern and the presence of both an aldehyde and an ether functional group
Propriétés
Numéro CAS |
57549-10-7 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropoxy)-3-methylbutanal |
InChI |
InChI=1S/C10H20O2/c1-9(5-6-11)7-12-8-10(2,3)4/h6,9H,5,7-8H2,1-4H3 |
Clé InChI |
MAJNLYRPMYCYHV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)COCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


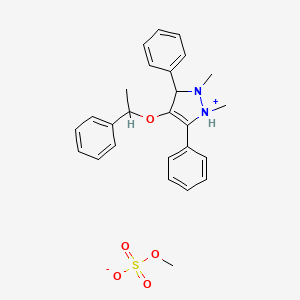
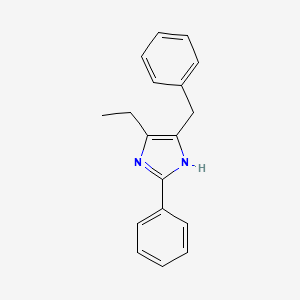
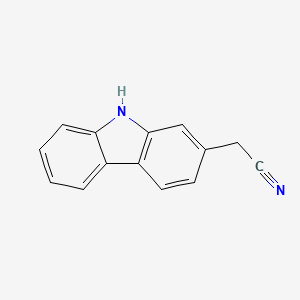


![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)

![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)

![[Bis(2-chloroethoxy)methyl]benzene](/img/structure/B14611386.png)
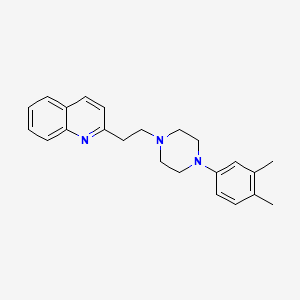
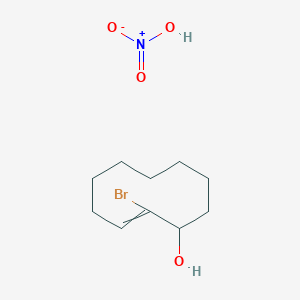
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)
